5-methyl-2-(N-methylnicotinamido)benzoic acid
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Overview
Description
5-Methyl-2-(N-methylnicotinamido)benzoic acid is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a methyl group and an N-methylnicotinamido moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(N-methylnicotinamido)benzoic acid typically involves multiple steps, starting with the nitration of 3-methylbenzoic acid to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to further reactions to introduce the N-methylnicotinamido group. Common reagents used in these reactions include nitric acid, acetic anhydride, and various catalysts to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of recyclable solvents and catalysts, as well as efficient reaction conditions, are prioritized. The nitration process can be optimized using acetic anhydride as a dehydrating agent, which allows for the recycling of acetic acid and reduces waste .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(N-methylnicotinamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, nitration reactions typically use a mixture of nitric acid and acetic anhydride, while reduction reactions may employ sodium borohydride in an alcohol solvent .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the methyl group can yield carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
5-Methyl-2-(N-methylnicotinamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-2-(N-methylnicotinamido)benzoic acid involves its interaction with specific molecular targets. The N-methylnicotinamido group can interact with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-nitrobenzoic acid: This compound is a key intermediate in the synthesis of 5-methyl-2-(N-methylnicotinamido)benzoic acid.
N-methylnicotinamide: A related compound that shares the N-methylnicotinamido moiety and is used in similar biochemical studies.
Uniqueness
This compound is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-2-[methyl(pyridine-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-6-13(12(8-10)15(19)20)17(2)14(18)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOSXUEAMFNCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C(=O)C2=CN=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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